N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]norleucine
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Overview
Description
2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a coumarin core with additional functional groups that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methyl coumarin, which is then alkylated with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate undergoes further reactions to introduce the amino and hexanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarins.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .
Scientific Research Applications
2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid involves its interaction with various molecular targets. The coumarin core can inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. Additionally, the compound’s ability to chelate metal ions can disrupt cellular processes that depend on metal cofactors .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl coumarin: A precursor in the synthesis of the target compound.
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
2-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}hexanoic acid is unique due to its specific functional groups that enhance its biological activity and chemical reactivity. The presence of the amino and hexanoic acid groups allows for additional interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H23NO5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]hexanoic acid |
InChI |
InChI=1S/C18H23NO5/c1-3-5-6-14(18(22)23)19-10-13-15(20)8-7-12-11(4-2)9-16(21)24-17(12)13/h7-9,14,19-20H,3-6,10H2,1-2H3,(H,22,23) |
InChI Key |
LANFBFCBSQKIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2CC)O |
Origin of Product |
United States |
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